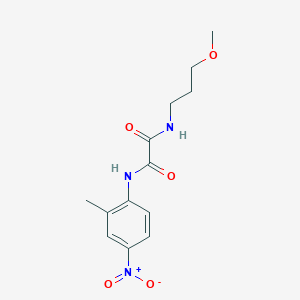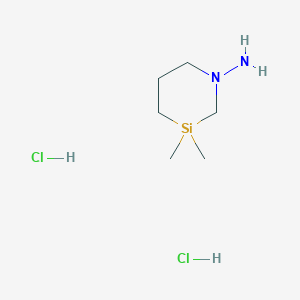
3,3-Dimethyl-1,3-azasilinan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1,3-azasilinan-1-amine;dihydrochloride is a synthetic compound . It is sold as a dietary supplement used for attention deficit-hyperactive disorder (ADHD), weight loss, improving athletic performance, and body building . It was originally used as a nasal decongestant .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code:1S/C6H16N2Si.2ClH/c1-9(2)5-3-4-8(7)6-9;;/h3-7H2,1-2H3;2*1H . The molecular weight of the compound is 217.21 .
科学的研究の応用
Synthesis and Conformational Studies
One notable study in the field of organosilicon chemistry is the synthesis and investigation of the conformational properties of 1,3-dimethyl-3-phenyl-1,3-azasilinane. Researchers synthesized dimethyl-3-phenyl-1,3-azasilinane and examined its conformational behavior through low-temperature NMR spectroscopy and quantum chemical calculations, revealing an equilibrium mixture of chair conformers and determining the barrier to ring inversion (Shainyan, Kirpichenko, Kleinpeter, & Russian Federation, 2012).
Chemical Reactions and Mechanisms
The chemistry of 3,3-dimethyl-1,3-azasilinan derivatives extends into various reaction mechanisms and product formations. For example, the reactivity of chloroiron(III) Schiff base complexes with superoxide ion in dimethyl sulfoxide was explored, leading to the formation of μ-oxo dimers, showcasing the diverse reactivity of compounds related to 3,3-dimethyl-1,3-azasilinan in the presence of superoxide ions (Matsushita, Kono, Nishino, & Shono, 1982).
Organosilicon-mediated Regioselective Acetylation
In carbohydrate chemistry, organosilicon-mediated regioselective acetylation has been demonstrated, where compounds similar to 3,3-dimethyl-1,3-azasilinan have been used to achieve high regioselectivity in protecting vicinal- and 1,3-diols. This method represents an innovative approach to carbohydrate modification, highlighting the versatility of organosilicon compounds in synthetic organic chemistry (Zhou, Ramström, & Dong, 2012).
Synthesis of Fluorescent pH Sensors
Another application is found in the development of fluorescent pH sensors, where a mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dye with a (p-dimethylamino)styryl group was synthesized. Upon protonation, this dye exhibited a dramatic increase in fluorescence intensity, demonstrating its potential as a pH probe (Jiang et al., 2015).
Library Generation through Alkylation and Ring Closure
Furthermore, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to 3,3-dimethyl-1,3-azasilinan, served as a versatile starting material in alkylation and ring closure reactions to generate a structurally diverse compound library. This demonstrates the utility of 3,3-dimethyl-1,3-azasilinan derivatives in synthetic strategies for creating new molecular architectures (Roman, 2013).
Safety and Hazards
1,3-DMAA, a related compound, is considered likely unsafe when taken by mouth . It might increase the chance of serious side effects such as rapid heartbeat, increased blood pressure, and increased risk of heart attack or stroke . There have been several reports of dangerous side effects including stroke, a condition called lactic acidosis, heart attack, liver injury, and death in people who have taken 1,3-DMAA .
特性
IUPAC Name |
3,3-dimethyl-1,3-azasilinan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2Si.2ClH/c1-9(2)5-3-4-8(7)6-9;;/h3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCOYCRGXPOOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCN(C1)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)
![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)
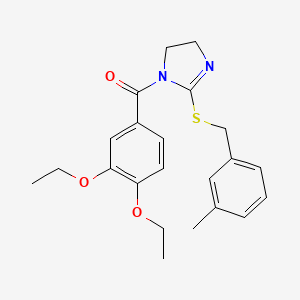
![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)
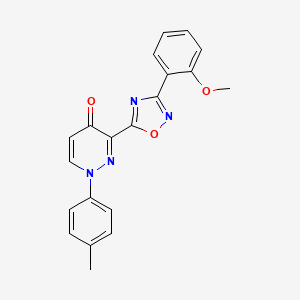
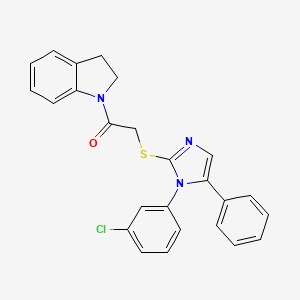
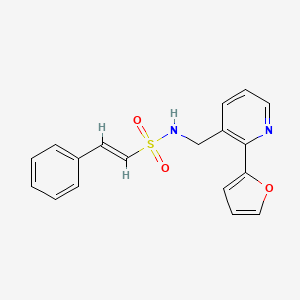

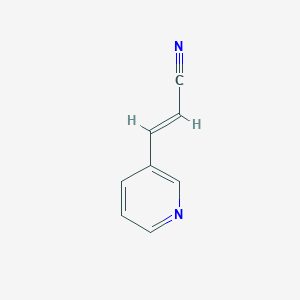
![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)
